molecular formula C44H60N8O11 B13384576 H-DL-Tyr-DL-xiIle-DL-Tyr-Gly-DL-Ser-DL-Phe-DL-Lys-OH

H-DL-Tyr-DL-xiIle-DL-Tyr-Gly-DL-Ser-DL-Phe-DL-Lys-OH

Cat. No.: B13384576
M. Wt: 877.0 g/mol
InChI Key: VWMNLTJCSXEGRK-UHFFFAOYSA-N
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Description

H-DL-Tyr-DL-xiIle-DL-Tyr-Gly-DL-Ser-DL-Phe-DL-Lys-OH is a synthetic peptide composed of alternating D- and L-configured amino acids, including tyrosine (Tyr), xi-modified isoleucine (xiIle), glycine (Gly), serine (Ser), phenylalanine (Phe), and lysine (Lys). The xiIle residue (a modified isoleucine derivative) introduces steric and electronic variations that may influence binding specificity or stability. This peptide’s sequence includes two Tyr residues, which are critical for interactions with tyrosine kinase-associated receptors or melanogenic pathways, as seen in related compounds .

Properties

IUPAC Name

6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H60N8O11/c1-3-26(2)38(52-39(57)32(46)21-28-12-16-30(54)17-13-28)43(61)51-34(23-29-14-18-31(55)19-15-29)40(58)47-24-37(56)48-36(25-53)42(60)50-35(22-27-9-5-4-6-10-27)41(59)49-33(44(62)63)11-7-8-20-45/h4-6,9-10,12-19,26,32-36,38,53-55H,3,7-8,11,20-25,45-46H2,1-2H3,(H,47,58)(H,48,56)(H,49,59)(H,50,60)(H,51,61)(H,52,57)(H,62,63)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMNLTJCSXEGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H60N8O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

877.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Tyr-DL-xiIle-DL-Tyr-Gly-DL-Ser-DL-Phe-DL-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid (DL-Tyr) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid (DL-xiIle) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and high-throughput purification techniques.

Chemical Reactions Analysis

Types of Reactions

H-DL-Tyr-DL-xiIle-DL-Tyr-Gly-DL-Ser-DL-Phe-DL-Lys-OH: can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group in tyrosine can be oxidized to form quinones.

    Reduction: Disulfide bonds, if present, can be reduced to thiols.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or periodate under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: N-hydroxysuccinimide (NHS) esters for amine coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine cross-links.

Scientific Research Applications

H-DL-Tyr-DL-xiIle-DL-Tyr-Gly-DL-Ser-DL-Phe-DL-Lys-OH: has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.

    Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of H-DL-Tyr-DL-xiIle-DL-Tyr-Gly-DL-Ser-DL-Phe-DL-Lys-OH depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but common pathways include signal transduction cascades and metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Analysis

The peptide’s closest structural analogs include:

H-DL-Lys-DL-Tyr-DL-xiIle-DL-Glu-DL-Asn-DL-Gln-DL-Val-DL-Lys-DL-xiThr-DL-Asn-DL-Phe-OH (): Contains additional residues (Glu, Asn, Gln, Val, xiThr) and a longer chain. The absence of Gly and Ser in this analog may reduce flexibility compared to the target peptide.

H-DL-xiIle-DL-Met-DL-Pro-DL-Lys-DL-Ala-Gly-DL-Leu-DL-Leu-DL-xiIle-OH (): Features xiIle and Leu repeats, which likely enhance hydrophobic interactions.

Key Findings :

  • The target peptide’s Tyr and Phe residues align with melanogenic pathways (e.g., TYR gene regulation in melanin synthesis), as observed in studies on alpaca coat color .
  • Unlike ’s analog, the shorter chain and Gly/Ser residues in the target peptide may favor interactions with smaller binding pockets or extracellular matrix components.
Stability and Environmental Impact
  • Safety data for similar peptides (e.g., H-DL-Tyr-DL-Ser-...
  • The xiIle modification in both the target peptide and ’s analog likely enhances metabolic stability compared to unmodified isoleucine-containing peptides.

Biological Activity

H-DL-Tyr-DL-xiIle-DL-Tyr-Gly-DL-Ser-DL-Phe-DL-Lys-OH is a synthetic peptide consisting of various amino acids, including tyrosine (Tyr), isoleucine (xiIle), glycine (Gly), serine (Ser), phenylalanine (Phe), and lysine (Lys). The presence of both D- and L-amino acids in its structure suggests potential implications for its biological activity, stability, and interaction with biological systems. This compound may exhibit a variety of biological activities due to its complex composition.

The biological activity of this compound is largely influenced by the individual contributions of its constituent amino acids. Peptides with similar structures have been shown to interact with various biological targets, including receptors and enzymes. Notably, the following mechanisms are often associated with peptides of this nature:

  • Receptor Binding : Peptides can bind to specific receptors, influencing signaling pathways and cellular responses.
  • Enzyme Modulation : Certain amino acids can affect enzyme activity, either enhancing or inhibiting metabolic processes.
  • Antioxidant Properties : Some components may exhibit antioxidant effects, protecting cells from oxidative stress.

Research Findings

Several studies have investigated the biological activities of peptides similar to this compound. These studies often focus on the following areas:

  • Antimicrobial Activity : Research indicates that peptides can possess antimicrobial properties, making them potential candidates for therapeutic applications against infections.
  • Neuroprotective Effects : Some studies suggest that certain peptides may protect neuronal cells from damage, potentially benefiting conditions like neurodegeneration.
  • Muscle Recovery : Peptides that contain branched-chain amino acids (like isoleucine and phenylalanine) are known to aid in muscle recovery post-exercise.

Case Studies

  • Antimicrobial Activity : A study on cyclic peptides demonstrated significant antimicrobial effects against various pathogens, suggesting that similar linear peptides could possess comparable properties.
  • Neuroprotective Properties : In vitro studies have shown that specific amino acid sequences can protect against oxidative stress-induced cell death in neuronal cultures .
  • Muscle Recovery Enhancement : Research has indicated that peptides rich in branched-chain amino acids improve muscle recovery and reduce soreness after intense exercise .

Comparison of Similar Peptides

Compound NameCompositionBiological Activity
H-Lys-Ala-GlyL-Lysine, L-Alanine, GlycineProtein folding studies
H-Leu-PheL-Leucine, L-PhenylalanineMuscle recovery enhancement
H-Asp-GluL-Aspartic acid, L-Glutamic acidNeurotransmission role
H-Tyr-ProL-Tyrosine, L-ProlineSignaling pathway involvement

Kinetic Parameters for Related Peptides

Peptidek_cat (s⁻¹)K_m (mM)
H-Tyr-Pro6.22 ± 1.373.28 ± 0.91
H-Leu-Phe19.3 ± 1.40.800 ± 0.167
H-Asp-Glu12.9 ± 0.60.125 ± 0.014

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